4-(n-Allylsulfamoyl)benzamide
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Overview
Description
4-(n-Allylsulfamoyl)benzamide is an organic compound with the molecular formula C10H12N2O3S It is a derivative of benzamide, featuring an allylsulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Allylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as IL/ZrCl4 can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(n-Allylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides.
Scientific Research Applications
4-(n-Allylsulfamoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(n-Allylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s effects are mediated through the binding to these enzymes, leading to alterations in their activity and subsequent biological responses.
Comparison with Similar Compounds
4-(n-Allylsulfamoyl)benzamide can be compared with other benzamide derivatives, such as:
- N-Benzyl-4-sulfamoyl-benzamide
- N-(2-Chloro-4-nitrophenyl)sulfonamide
- N-(4-Bromophenyl)sulfonamide
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity . The unique allylsulfamoyl group in this compound distinguishes it from other derivatives, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
4-(prop-2-enylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h2-6,12H,1,7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTGZWQVEOOGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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